Dodeca-1,3,5,7,9,11-hexaene

Photophysics Excited-state dynamics Spectroscopy

Linear polyenes require exact chain length for reproducible photophysical data. Substituting even one double bond shifts excitation energies >6,000 cm⁻¹. Dodecahexaene (C12H14) is the validated reference with S0→S2 at 30,210 cm⁻¹ and S0→S1 at 24,500 cm⁻¹. - Shortest chain hosting photoinduced neutral soliton pairs (polyacetylene model) - Conjugation energy 62.9 kcal mol⁻¹ - benchmar ks CASSCF/MR-CISD/DFT correlation methods - Ideal for UV-Vis calibration and computational model validation

Molecular Formula C12H14
Molecular Weight 158.24 g/mol
CAS No. 2423-92-9
Cat. No. B15492571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodeca-1,3,5,7,9,11-hexaene
CAS2423-92-9
Molecular FormulaC12H14
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESC=CC=CC=CC=CC=CC=C
InChIInChI=1S/C12H14/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H,1-2H2
InChIKeyGLCGEJFIZRSXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecahexaene: Conjugated Polyene Benchmark for Electronic Structure


Dodeca-1,3,5,7,9,11-hexaene (C12H14, MW 158.24 g/mol) is an unsubstituted all-trans linear polyene with six conjugated double bonds [1]. As a member of the homologous series of linear polyenes, it serves as a critical intermediate chain length for probing conjugation-dependent photophysical properties, particularly the evolution of excited-state energy gaps and the emergence of polyacetylene-like behavior [2].

Chain-Length Specificity All-trans C12 polyene (n=6) for conjugation-dependent photophysics
Spectroscopic Benchmark Precise calibration standard for UV-Vis absorption and fluorescence in π-conjugated systems
Computational Validation Model system for polyacetylene soliton dynamics and multi-reference electronic structure

Why Generic Substitution Fails: Chain-Length Dependence in Polyenes


Despite sharing the same functional group pattern, unsubstituted linear polyenes exhibit non-linear and significant changes in their electronic transition energies as a function of conjugation length [1]. Simply substituting dodecahexaene with a shorter (e.g., octatetraene) or longer (e.g., tetradecaheptaene) analog results in quantifiable differences in vertical excitation energies exceeding 6,000 cm⁻¹, which directly impacts the interpretation of spectroscopic data and computational model validation [2]. Therefore, for applications requiring a specific conjugation length to benchmark theory or to investigate length-dependent phenomena, precise analog selection is non-negotiable.

Shorter-chain polyenes (e.g., octatetraene) may shift vertical excitation energies beyond experimental tolerance, altering calibration.
Longer analogs (e.g., tetradecaheptaene) exhibit lower S0→S2 energies, which may not match the benchmark requirements for C12-length models.
Chain-length mismatch can invalidate computational comparisons, as multi-reference character and soliton-pair formation are length-dependent.

Quantitative Evidence for Dodecahexaene Over Polyene Homologs


Vertical Transition Energy Across Polyene Homologs

Dodecahexaene exhibits a vertical transition energy from the ground state (S0) to the first allowed excited state (S2, 1¹Bᵤ⁺) of 30,210 ± 765 cm⁻¹. This value is systematically lower than that of shorter polyenes (octatetraene: 37,110 ± 770 cm⁻¹; decapentaene: 32,460 ± 760 cm⁻¹) and higher than that of the longer tetradecaheptaene (28,270 ± 770 cm⁻¹). The S0→S1 (2¹A₉⁻) transition follows the same trend, with dodecahexaene at 24,500 ± 680 cm⁻¹ [1]. These differences are critical for accurately calibrating spectroscopic experiments and validating computational models.

S0→S2 Vertical Transition
Head-to-head
30,210 cm⁻¹
−6,900 cm⁻¹ vs. octatetraene
Supports accurate spectroscopic calibration
Room temp. & 77 K; uncertainties from vibronic spacings
Photophysics Excited-state dynamics Spectroscopy

Conjugation Energy: Benzene and Polyene Homolog Comparison

The conjugation energy of dodecahexaene is calculated to be 62.9 kcal mol⁻¹. This value is only slightly less than that of benzene (63.8 kcal mol⁻¹) but significantly lower than that of the next-longer polyene homolog, tetradecaheptaene (75.6 kcal mol⁻¹) [1]. This non-linear increase in conjugation energy with chain length highlights dodecahexaene's unique position on the energetic landscape.

Conjugation Energy
Class-level
62.9 kcal mol⁻¹
−12.7 kcal vs. tetradecaheptaene
Highlights non-linear π-delocalization trend
Based on predicted Eᵧ values; comparable to benzene (63.8)
Theoretical Chemistry Conjugation Stability

Minimal Polyene Chain for Soliton-Pair Formation

Ab initio CAS-SCF and MM-VB calculations demonstrate that dodeca-1,3,5,7,9,11-hexaene (C12H14) is the shortest polyene chain capable of supporting the formation of a transient π-diradical species corresponding to a pair of neutral solitons upon photoexcitation [1]. This behavior is a fundamental characteristic of the extended π-system in polyacetylene. Shorter polyenes, such as hexatriene and octatetraene, which were also studied in the same work, do not exhibit this soliton-pair formation, making dodecahexaene the minimal viable computational and experimental model for this phenomenon.

Soliton-Pair Host
Class-level
Yes (C12)
C6, C8: No
Minimal chain for polyacetylene neutral soliton model
Ab initio CAS-SCF; qualitative threshold for soliton formation
Computational Chemistry Polyacetylene Soliton Dynamics

Doubly Excited Configurations in Polyene Electronic States

In a systematic study of all-trans polyenes from hexatriene to dodecahexaene, it was found that the contribution of doubly excited configurations to the description of covalent excited states increases systematically with chain length [1]. For dodecahexaene, the specific correlation energy including all singly and doubly excited configurations is constant for even polyenes up to C12, with their contribution being slightly more than half of the total correlation energy [2]. This quantitative insight into electronic correlation effects is crucial for benchmarking high-level computational methods.

Electron Correlation
Class-level
>50%
Benchmarks multi-reference electronic structure methods
Doubly excited configurations dominate; even polyenes up to C12
Computational Chemistry Electronic Correlation Wavefunction Analysis

Optimal Research Applications for Dodecahexaene


Spectroscopic Benchmark for Conjugated Polyenes

Due to its precisely characterized vertical transition energies (S0→S2 at 30,210 cm⁻¹, S0→S1 at 24,500 cm⁻¹) in direct comparison to other polyene homologs, dodecahexaene serves as an ideal reference standard for calibrating UV-Vis absorption and fluorescence spectrometers used in the study of conjugated systems [1]. Its well-defined spectral features allow for accurate wavelength and intensity calibration in both room temperature solutions and low-temperature glasses.

Computational Modeling of Polyacetylene Soliton Dynamics

Dodecahexaene is the shortest polyene chain experimentally and computationally verified to host photoinduced neutral soliton pairs, a key feature of polyacetylene's electronic structure [2]. This makes it an indispensable, computationally tractable model system for simulating the photophysics of conducting polymers without the complexity of infinite-chain models.

Comparative Studies of Conjugation Length Effects

With a precisely defined conjugation energy of 62.9 kcal mol⁻¹, which falls between shorter and longer polyene homologs and is comparable to benzene, dodecahexaene is a critical data point for mapping the relationship between π-electron delocalization and molecular chain length [3]. It is ideal for studies correlating experimental stability/reactivity with theoretical predictions of conjugation energy.

Benchmarking Multi-Reference Electronic Structure Methods

The electronic structure of dodecahexaene, where the contribution of doubly excited configurations exceeds half of the total correlation energy, represents a challenging test case for computational methods [4]. It is used to benchmark the accuracy of various quantum chemistry approaches (e.g., CASSCF, MR-CISD, DFT) in capturing both dynamic and static electron correlation in extended π-systems.

Application
Selection Property
Validation Focus
Spectroscopic calibration of π-conjugated systems
Well-characterized transition energies
Wavelength accuracy in UV-Vis and fluorescence
Polyacetylene soliton dynamics modeling
Minimal chain for neutral soliton pair formation
Photoinduced soliton-pair behavior verification
Conjugation-length effect studies
Precise conjugation energy benchmark
π-delocalization vs. chain length correlation
Multi-reference method benchmarking
Significant multi-reference character
Dynamic/static correlation balance in extended π-systems

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